Cas no 1805117-69-4 (2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride)

2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride
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- インチ: 1S/C8H5Cl2NO2S2/c9-3-6-7(14)2-1-5(4-11)8(6)15(10,12)13/h1-2,14H,3H2
- InChIKey: UWLDBYJBTNZQMX-UHFFFAOYSA-N
- ほほえんだ: ClS(C1C(C#N)=CC=C(C=1CCl)S)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 370
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 67.3
2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A014005742-1g |
2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride |
1805117-69-4 | 97% | 1g |
1,460.20 USD | 2021-06-22 |
2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chlorideに関する追加情報
Introduction to 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1805117-69-4)
2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1805117-69-4) is a complex organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and materials science. This compound features a sulfonyl chloride functional group, a cyano group, and a mercapto group, which collectively contribute to its reactivity and versatility in chemical synthesis.
The sulfonyl chloride functional group in 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride makes it an excellent electrophilic reagent, capable of reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thiosulfonates, respectively. This reactivity is crucial in the synthesis of complex molecules and intermediates used in pharmaceuticals, agrochemicals, and other advanced materials.
The presence of the cyano group adds another dimension to the compound's utility. The cyano group can be readily converted into other functional groups through various chemical transformations, such as reduction to an amine or hydrolysis to a carboxylic acid. These transformations are essential in the development of new drugs and materials with tailored properties. For instance, recent studies have shown that compounds containing cyano groups can exhibit enhanced biological activity and improved pharmacokinetic profiles.
The mercapto group in 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride is another key feature that contributes to its versatility. Thiols are known for their ability to form disulfide bonds, which are crucial in protein folding and stability. In the context of medicinal chemistry, thiol-containing compounds can be used to target specific biological pathways or to modify proteins for therapeutic purposes. Additionally, thiols can serve as ligands in coordination chemistry, forming stable complexes with metal ions that have applications in catalysis and materials science.
Recent research has highlighted the potential of 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride in the development of novel therapeutic agents. For example, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of derivatives of this compound that exhibited potent anti-inflammatory and anti-cancer activities. The researchers found that the combination of the sulfonyl chloride, cyano, and mercapto groups provided a unique scaffold for designing molecules with high selectivity and efficacy against specific targets.
In another study, scientists explored the use of 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride as a building block for constructing advanced materials with tunable properties. By reacting this compound with various functionalized monomers, they were able to create polymers with enhanced mechanical strength and thermal stability. These polymers have potential applications in areas such as drug delivery systems, electronic devices, and coatings.
The synthesis of 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride typically involves multi-step processes that require careful control of reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 2-chloromethylthiophenol with cyanuric chloride followed by sulfonation. Advances in synthetic methods have led to more efficient and environmentally friendly approaches, such as using microwave-assisted synthesis or catalytic systems that minimize waste generation.
In conclusion, 2-Chloromethyl-6-cyano-3-mercaptobenzenesulfonyl chloride (CAS No. 1805117-69-4) is a versatile organic compound with significant potential in various scientific and industrial applications. Its unique combination of functional groups makes it an attractive starting material for the synthesis of complex molecules with diverse biological activities and material properties. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in the fields of medicinal chemistry and materials science.
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